molecular formula C17H19N3O B8491674 2-(4-(7-Ethyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenyl)propan-2-ol

2-(4-(7-Ethyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenyl)propan-2-ol

Cat. No. B8491674
M. Wt: 281.35 g/mol
InChI Key: TVLFEDKEAOXRCZ-UHFFFAOYSA-N
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Patent
US08658649B2

Procedure details

To a cooled (˜5° C.) solution of methylmagnesium chloride (3M in THF; 81.3 mL, 244 mmol, 10 equiv.) in tetrahydrofuran (116 mL), was added a solution of compound 4 (6.5 g, 24.4 mmol) in tetrahydrofuran (348 mL) drop-wise, over ninety minutes, keeping the temperature at about 0° C. by the rate of addition. A bright yellow solution was observed on addition. After one hour, TLC (ethyl acetate/n-heptane 1/1) showed no starting material present and a new spot moving at a lower Rf. The batch was quenched by the careful addition of a saturated, aqueous solution of sodium bicarbonate (about 660 mL). A thick mass ensued and ethyl acetate (250 mL) and water (250 mL) were added to the mixture. The aqueous layer was removed and re-extracted with ethyl acetate (2×250 mL). The ethyl acetate fractions were combined, washed with water (2×200 mL) and concentrated on the Buchi at a bath temperature of 40° C. and from 80 to 10 torr, to give 7.5 g (109%) of 1 as a light-beige solid: 1H NMR (DMSO-d6, FIG. 2) δ 12.0 (1H, s), 8.35 (1H, d, J=3.5 Hz), 8.2 (1H, d, J=3.5 Hz), 7.6 (4H, s), 5.1 (1H, s), 2.9 (2H, q, J=8 Hz), 1.5 (6H, s), 1.3 (3H, t, J=8 Hz).
Quantity
81.3 mL
Type
reactant
Reaction Step One
Quantity
116 mL
Type
solvent
Reaction Step One
Name
compound 4
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
348 mL
Type
solvent
Reaction Step Two
Name
ethyl acetate n-heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
109%

Identifiers

REACTION_CXSMILES
C[Mg]Cl.[CH2:4]([C:6]1[C:14]2[C:9](=[N:10][CH:11]=[CH:12][N:13]=2)[NH:8][C:7]=1[C:15]1[CH:20]=[CH:19][C:18](CC=O)=[CH:17][CH:16]=1)[CH3:5].C([O:27][CH2:28][CH3:29])(=O)C.[CH3:30]CCCCCC>O1CCCC1>[CH2:4]([C:6]1[C:14]2[C:9](=[N:10][CH:11]=[CH:12][N:13]=2)[NH:8][C:7]=1[C:15]1[CH:20]=[CH:19][C:18]([C:28]([OH:27])([CH3:29])[CH3:30])=[CH:17][CH:16]=1)[CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
81.3 mL
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
116 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
compound 4
Quantity
6.5 g
Type
reactant
Smiles
C(C)C1=C(NC2=NC=CN=C21)C2=CC=C(C=C2)CC=O
Name
Quantity
348 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ethyl acetate n-heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
over ninety minutes
CUSTOM
Type
CUSTOM
Details
at about 0° C.
ADDITION
Type
ADDITION
Details
by the rate of addition
ADDITION
Type
ADDITION
Details
A bright yellow solution was observed on addition
CUSTOM
Type
CUSTOM
Details
The batch was quenched by the careful addition of a saturated, aqueous solution of sodium bicarbonate (about 660 mL)
ADDITION
Type
ADDITION
Details
ethyl acetate (250 mL) and water (250 mL) were added to the mixture
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ethyl acetate (2×250 mL)
WASH
Type
WASH
Details
washed with water (2×200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the Buchi at a bath temperature of 40° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=C(NC2=NC=CN=C21)C2=CC=C(C=C2)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 109%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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